N-(2,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16369217
Molecular Formula: C19H15Cl2FN4OS
Molecular Weight: 437.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15Cl2FN4OS |
|---|---|
| Molecular Weight | 437.3 g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H15Cl2FN4OS/c1-2-9-26-18(12-3-6-14(22)7-4-12)24-25-19(26)28-11-17(27)23-16-10-13(20)5-8-15(16)21/h2-8,10H,1,9,11H2,(H,23,27) |
| Standard InChI Key | FKJHNUKHZBYAHH-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central 1,2,4-triazole ring substituted at the 3-position with a sulfanylacetamide group. Key structural components include:
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Triazole core: The 1,2,4-triazole ring is substituted at the 4-position with a propenyl (allyl) group and at the 5-position with a 4-fluorophenyl moiety .
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Sulfanylacetamide side chain: A thioether-linked acetamide group connects the triazole to a 2,5-dichlorophenyl ring, introducing steric and electronic complexity .
The molecular formula is C₁₉H₁₄Cl₂FN₃OS, with a molecular weight of 436.3 g/mol. X-ray crystallography of analogous compounds suggests a planar triazole ring with substituents adopting orthogonal conformations to minimize steric hindrance .
Spectroscopic Characterization
While direct data for this compound is limited, infrared (IR) and nuclear magnetic resonance (NMR) spectra of similar triazole-acetamide hybrids reveal:
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IR: Strong absorption bands at 1,650–1,680 cm⁻¹ (C=O stretch) and 2,550–2,600 cm⁻¹ (S-H stretch, if present).
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¹H NMR: Distinct signals for the propenyl group (δ 5.1–5.4 ppm, vinyl protons) and fluorophenyl ring (δ 7.2–7.8 ppm, aromatic protons).
Synthesis and Reaction Pathways
Synthetic Route
The synthesis involves a multi-step protocol adapted from methods used for related triazole derivatives:
Step 1: Formation of 5-(4-Fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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React 4-fluorophenylhydrazine with potassium thiocyanate and propargyl bromide under alkaline conditions.
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Cyclization occurs via nucleophilic attack, yielding the triazole-thiol intermediate .
Step 2: S-Alkylation with 2-Chloro-N-(2,5-dichlorophenyl)acetamide
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Treat the thiol intermediate with 2-chloro-N-(2,5-dichlorophenyl)acetamide in dimethylformamide (DMF).
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Reaction proceeds via nucleophilic substitution, forming the sulfanylacetamide linkage .
Yield: ~60–70% after purification by column chromatography.
Optimization Challenges
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Steric hindrance: Bulky substituents on the triazole and dichlorophenyl groups necessitate elevated temperatures (80–100°C) for complete reaction .
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Byproduct formation: Competing oxidation of the thiol to disulfide requires inert atmospheres (N₂ or Ar).
Physicochemical and Pharmacological Properties
Physicochemical Profile
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 158–162°C | Differential Scanning Calorimetry |
| Solubility | DMSO > 50 mg/mL | USP Guideline |
| LogP (Partition Coefficient) | 3.2 ± 0.3 | HPLC Estimation |
Hypothesized Pharmacological Activity
While direct studies on this compound are pending, structural analogs exhibit:
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Antibacterial activity: Triazole derivatives inhibit DNA gyrase in Staphylococcus aureus (MIC: 2–8 µg/mL) .
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Anti-inflammatory effects: Sulfanylacetamide compounds reduce carrageenan-induced edema by 40–60% at 50 mg/kg.
Mechanism of Action: Insights from Structural Analogs
Enzyme Inhibition
The triazole ring may act as a bioisostere for carboxyl groups, enabling binding to enzyme active sites. For example:
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DNA gyrase inhibition: Triazole-containing hybrids disrupt ATP-binding pockets, preventing DNA supercoiling .
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COX-2 suppression: Sulfanylacetamide moieties block arachidonic acid conversion to prostaglandins.
Cellular Uptake and Bioavailability
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LogP: The calculated partition coefficient (3.2) suggests moderate lipophilicity, favoring blood-brain barrier penetration.
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Metabolic stability: Propenyl groups may undergo cytochrome P450-mediated oxidation, necessitating prodrug strategies .
Applications and Future Directions
Industrial Applications
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